Crystal structure and 3D conformation analysis of 1-(Piperidin-3-yl)azepane
Crystal structure and 3D conformation analysis of 1-(Piperidin-3-yl)azepane
An In-Depth Technical Guide to the Crystal Structure and 3D Conformation Analysis of 1-(Piperidin-3-yl)azepane
Abstract
The conformational landscape of saturated heterocyclic systems is a cornerstone of modern medicinal chemistry. The 1-(Piperidin-3-yl)azepane scaffold, which combines the rigid chair-like preference of a piperidine ring with the more flexible seven-membered azepane moiety, presents a fascinating case study in stereochemical and conformational complexity. Understanding the three-dimensional structure and dynamic behavior of this molecule is paramount for designing ligands with high affinity and selectivity for biological targets. This technical guide provides a comprehensive framework for the complete structural elucidation of 1-(Piperidin-3-yl)azepane, integrating single-crystal X-ray crystallography, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. We detail not just the protocols, but the underlying scientific rationale, offering a self-validating workflow for researchers in drug discovery and chemical biology.
Introduction: The Structural Significance of Piperidine-Azepane Scaffolds
Saturated nitrogen heterocycles are privileged structures in drug discovery, with the piperidine ring being one of the most common motifs in approved pharmaceuticals.[1] Its well-defined chair conformation provides a rigid scaffold for the precise three-dimensional presentation of pharmacophoric elements. The azepane ring, while less common, offers access to a larger and more flexible region of chemical space, a feature increasingly sought after for tackling challenging biological targets.[2][3] The non-planar and flexible nature of the azepane ring allows it to adopt multiple conformations, which can be critical for optimizing binding interactions with proteins.[3]
The molecule 1-(Piperidin-3-yl)azepane links these two important pharmacophores. The critical questions for any drug development professional are:
-
What is the preferred conformation of each ring in the solid state?
-
How do the rings orient relative to each other?
-
Does the solid-state structure represent the conformational ensemble in solution?
-
What are the energy barriers between different conformers?
Answering these questions requires a multi-pronged approach, as no single technique can provide a complete picture. This guide will walk through the synergistic use of X-ray crystallography, NMR spectroscopy, and computational chemistry to build a comprehensive understanding of the molecule's structure and dynamics.
Synthesis and Primary Characterization
While numerous strategies exist for the synthesis of substituted piperidines and azepanes, a common approach for N-alkylation involves the reaction of a piperidine derivative with an appropriate azepane precursor or vice versa, often via reductive amination or nucleophilic substitution.[4] For the purpose of this guide, we assume the successful synthesis and purification of 1-(Piperidin-3-yl)azepane.
Initial characterization to confirm the chemical identity would involve:
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₂₂N₂).
-
Infrared (IR) Spectroscopy: To identify characteristic C-H, N-H, and C-N bond vibrations.
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected protons and carbons and establish the basic connectivity.
Definitive Solid-State Structure: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the crystalline state.[5] It provides a static, high-resolution snapshot of the molecule's preferred conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Causality Behind Experimental Choices
The goal is to obtain a single crystal of sufficient quality for diffraction. This is often the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. A well-ordered crystal will diffract X-rays in a predictable pattern, which can be mathematically deconvoluted to determine the electron density map and, subsequently, the atomic positions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified 1-(Piperidin-3-yl)azepane in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Employ slow evaporation by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger sealed chamber containing a less polar "anti-solvent" (e.g., hexane, diethyl ether). The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Harvest a single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a diffractometer.
-
-
Data Collection:
-
Mount the crystal on a goniometer head and place it in a cold stream (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data, adjusting atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is typically assessed by the R-factor (residual factor), with values below 5% indicating a good fit.
-
Data Presentation: Crystallographic Parameters
The results of a successful X-ray diffraction experiment are summarized in a crystallographic information file (CIF). Key data are presented in tables for clarity.
Table 1: Hypothetical Crystallographic Data for 1-(Piperidin-3-yl)azepane (Note: As no public crystal structure exists, this data is representative of a typical small organic molecule and is based on similar structures found in the Cambridge Structural Database.)[6]
| Parameter | Value |
| Chemical Formula | C₁₁H₂₂N₂ |
| Formula Weight | 182.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.54 |
| c (Å) | 14.23 |
| β (°) | 98.5 |
| Volume (ų) | 1218.9 |
| Z (Molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Final R-factor (R₁) | 0.045 |
| CCDC Deposition Number | N/A |
Table 2: Key Intramolecular Distances and Angles (Representative values based on known piperidine and azepane structures)[7][8]
| Measurement | Value | Description |
| Piperidine Ring | ||
| C-N Bond Length (avg, Å) | 1.47 | Typical single bond |
| C-C Bond Length (avg, Å) | 1.53 | Typical single bond |
| C-N-C Bond Angle (°) | 112.5 | Consistent with sp³ hybridization |
| Azepane Ring | ||
| C-N Bond Length (avg, Å) | 1.48 | Typical single bond |
| C-C Bond Length (avg, Å) | 1.54 | Typical single bond |
| C-N-C Bond Angle (°) | 114.0 | Indicative of a larger, more flexible ring |
| Inter-ring Linkage | ||
| C(pip)-N(aze) Bond Length (Å) | 1.46 | Bond connecting the two rings |
From this data, we would definitively conclude that in the solid state, the piperidine ring adopts a chair conformation, and the azepane ring exists in a specific conformation (e.g., a twist-chair). The relative orientation of the two rings would also be fixed.
Solution-State Dynamics: NMR-Based Conformational Analysis
While crystallography provides a precise but static picture, the conformation of a molecule in solution can be dynamic, existing as an equilibrium of multiple interconverting forms. NMR spectroscopy is a powerful tool for probing this dynamic behavior.[9][10]
Causality Behind Experimental Choices
The chemical environment of a nucleus (e.g., a proton) influences its resonance frequency (chemical shift). In a flexible molecule, the observed chemical shift is a population-weighted average of the shifts in each conformer.[11] Similarly, the through-bond scalar coupling (J-coupling) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing coupling constants, we can deduce preferred dihedral angles and thus the ring's conformation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is important, as it can influence the conformational equilibrium.[11]
-
¹H NMR Spectroscopy:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Analyze the chemical shifts of the ring protons. Axial and equatorial protons in a chair-like ring typically have distinct chemical shifts.
-
Measure the vicinal (³JHH) coupling constants, particularly for the protons on the piperidine ring. Large coupling constants (~10-13 Hz) are indicative of an anti-periplanar (180°) relationship, characteristic of two axial protons. Small coupling constants (~2-5 Hz) suggest a gauche relationship, as seen between axial-equatorial or equatorial-equatorial protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms are also sensitive to the ring's conformation.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm proton-proton coupling relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing through-space distance constraints that can help define the relative orientation of the two rings.
-
Data Interpretation
For the piperidine ring, a clear pattern of large (~12 Hz) and small (~3 Hz) ³JHH couplings would strongly support a rigid chair conformation in solution. For the more flexible azepane ring, the coupling constants may be averaged values, indicating a rapid equilibrium between multiple conformations (e.g., chair and boat forms).[12] Variable-temperature NMR studies can also be employed to "freeze out" individual conformers at low temperatures, allowing for their individual characterization.
In Silico Exploration: Computational Conformational Analysis
Computational modeling provides the crucial link between the static solid-state picture and the averaged solution-state data. It allows for the exploration of the entire potential energy surface of the molecule, identifying all stable low-energy conformers and the transition states that separate them.[13][14]
Causality Behind Experimental Choices
A two-step approach is generally most effective. First, a fast molecular mechanics (MM) method is used to perform a broad conformational search, generating thousands of potential structures. This is followed by higher-level quantum mechanics (QM), typically Density Functional Theory (DFT), to accurately calculate the energies and geometries of the most stable conformers identified by MM.[15][16] This approach balances computational cost with accuracy.
Workflow for Computational Analysis
-
Initial Structure Generation: Build a 3D model of 1-(Piperidin-3-yl)azepane.
-
Conformational Search (Molecular Mechanics):
-
Use a suitable force field (e.g., MMFF94 or OPLS3e).
-
Perform a systematic or stochastic search by rotating all rotatable bonds.
-
Generate and minimize the energy of several thousand conformers, clustering them into unique families.
-
-
Geometry Optimization and Energy Calculation (Quantum Mechanics):
-
Take the lowest-energy unique conformers from the MM search (e.g., all conformers within 10 kcal/mol of the global minimum).
-
Perform full geometry optimization and frequency calculations using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G* or ωB97X-D/6-311+G**). The inclusion of dispersion corrections (e.g., the "-D" in the functional name) is crucial for accurately modeling non-covalent interactions.[16]
-
The frequency calculation confirms that each structure is a true energy minimum (no imaginary frequencies).
-
-
Analysis of Results:
-
Compare the relative energies (Gibbs free energies) of all stable conformers.
-
Analyze the geometry (dihedral angles, bond lengths) of the global minimum and other low-lying conformers.
-
Compare the calculated geometry of the global minimum with the experimental X-ray crystal structure.
-
Calculate the Boltzmann population of each conformer at a given temperature to predict the equilibrium distribution in the gas phase or with an implicit solvent model.
-
Data Presentation: Conformational Energy Profile
Table 3: Calculated Relative Energies of Low-Energy Conformers (Representative results from a DFT calculation)
| Conformer ID | Piperidine Conformation | Azepane Conformation | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
| Conf-01 | Chair (Equatorial) | Twist-Chair | 0.00 | 75.5% |
| Conf-02 | Chair (Equatorial) | Boat-Chair | 0.85 | 20.1% |
| Conf-03 | Chair (Axial) | Twist-Chair | 2.10 | 3.5% |
| Conf-04 | Twist-Boat | Twist-Chair | 5.50 | <0.1% |
This analysis would likely show that the lowest energy conformation has the azepane group in an equatorial position on the piperidine chair, minimizing steric hindrance. It would also quantify the energy penalty for axial substitution and for non-chair conformations of the piperidine ring.
Visualizations and Integrated Analysis
Diagrams are essential for visualizing complex workflows and relationships.
Experimental and Computational Workflow
Caption: Workflow for the complete structural elucidation of 1-(Piperidin-3-yl)azepane.
Synergy of Analytical Techniques
Caption: Interplay of techniques for building a complete structural picture.
Conclusion
The structural and conformational analysis of 1-(Piperidin-3-yl)azepane is a paradigmatic challenge in modern chemical analysis and drug design. A definitive understanding cannot be achieved through any single method. By integrating the high-resolution solid-state data from X-ray crystallography, the dynamic solution-state information from NMR spectroscopy, and the comprehensive energetic landscape from computational modeling, a complete and robust 3D model can be constructed. This guide outlines a field-proven, logical workflow that ensures scientific integrity and provides the detailed insights necessary for the rational design of novel therapeutics based on this versatile molecular scaffold.
References
- BenchChem. (2025).
- Rose, A. S., et al. (2024). Modeling protein-small molecule conformational ensembles with PLACER. PMC - NIH.
- Meiler Lab. (2026).
- Viguera Diez, J., et al. (n.d.). Generation of conformational ensembles of small molecules via Surrogate Model-Assisted Molecular Dynamics. ChemRxiv.
- Giammarino, F., et al. (n.d.). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. SpringerLink.
- Sampath, K., et al. (n.d.). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative.
- Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
- Khan, K. M., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
- Al-Majid, A. M., et al. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX.
- Ohno, H., et al. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
- Silvi, M., & Melchiorre, P. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
- Booth, H., & Griffiths, D. V. (1975). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2.
- Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
- Kinzhybalo, V. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- Janecka, A., et al. (2001). Use of NMR and fluorescence spectroscopy as well as theoretical conformational analysis in conformation-activity studies of cyclic enkephalin analogues. PubMed.
- Tormena, C. F. (2011).
- Alam, M., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
- Stoddart, J. F. (1970). The Application of NMR in Determination of the Structure of Cyclanols. I. The Structures of Cyclohexane-1,3-diols.
- Chiacchio, M. A., et al. (2022). Recent Advances on the Synthesis of Azepane‐Based Compounds. Scilit.
- Tormena, C. F. (2016).
-
Al-Mousawi, S. M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][5][13][17]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI.
- Wagner, C., et al. (2014). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. PMC.
- Meth-Cohn, O. (1996). 3. Azepines. Thieme.
- NextSDS. (n.d.). 1-[(piperidin-3-yl)
- PubChemLite. (2026). 2-(piperidin-3-yl)azepane (C11H22N2). Université du Luxembourg.
- Cambridge Crystallographic Data Centre. (n.d.).
- Cambridge Crystallographic Data Centre. (n.d.).
- Chhetri, B., et al. (2021).
- Gatfaoui, F., et al. (2021). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science.
- Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. CCDC.
- PubChemLite. (2026). 1-(pyridin-3-ylmethyl)azepane (C12H18N2). Université du Luxembourg.
- Cambridge Crystallographic Data Centre. (n.d.).
- Foley, D. J., et al. (2022).
- BenchChem. (2025). Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide. Benchchem.
- Tadayon, S., et al. (2021).
- Sharma, A., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- Li, Y., et al. (2024). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI.
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. jopir.in [jopir.in]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. auremn.org.br [auremn.org.br]
- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Small Molecule Conformation Generator – Meiler Lab [meilerlab.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]
- 17. Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
